molecular formula C6H4N2O5 B1139588 2 4-DINITROPHENOL-UL-14C CAS No. 105184-16-5

2 4-DINITROPHENOL-UL-14C

Cat. No.: B1139588
CAS No.: 105184-16-5
M. Wt: 184.11
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Milestones in the Elucidation of 2,4-Dinitrophenol's Biological Actions

The biological effects of DNP were first observed incidentally. During World War I, workers in French munitions factories exposed to the compound experienced significant weight loss, fever, and profuse sweating. acmcasereport.orgemra.org This observation sparked scientific curiosity, leading to focused research on its metabolic properties.

In 1933, Maurice Tainter and his colleagues at Stanford University published seminal work demonstrating that DNP dramatically increases metabolic rate, which led to its brief and ill-fated use as a weight-loss drug. acmcasereport.orgnih.gov However, its high toxicity prompted a ban by the U.S. Food and Drug Administration in 1938. wikipedia.org The true breakthrough for its use in fundamental research came in 1948, when W.F. Loomis and Fritz Lipmann discovered its precise mechanism of action. acmcasereport.orgnih.gov They identified DNP as an "uncoupling agent" that disconnects the processes of substrate oxidation from ATP synthesis in mitochondria, a discovery that became a cornerstone of bioenergetics. wikipedia.orgacmcasereport.orgnih.gov This was later contextualized by Peter Mitchell's chemiosmotic theory in 1961, which fully explained the proton gradient that DNP dissipates. nih.gov

YearMilestoneSignificance
1918 First report of DNP-related death from occupational exposure. acmcasereport.orgInitial indication of the compound's potent biological toxicity.
1933 Tainter et al. publish studies on DNP for weight loss. acmcasereport.orgnih.govDNP is commercialized as a metabolic stimulant.
1938 DNP is banned for human consumption by the US FDA. wikipedia.orgAcknowledgment of its narrow therapeutic index and severe side effects.
1948 Loomis and Lipmann identify DNP as an uncoupler of oxidative phosphorylation. acmcasereport.orgnih.govProvided the mechanistic basis for DNP's use as a tool in bioenergetics research.

2,4-Dinitrophenol (B41442) as a Canonical Tool in Bioenergetics Research

The discovery of DNP's function as an uncoupler established it as an indispensable tool in the study of bioenergetics. It acts as a protonophore, a molecule that can transport protons across the inner mitochondrial membrane, a barrier that is normally impermeable to them. wikipedia.orgbrainly.com

In healthy mitochondria, the electron transport chain pumps protons out of the mitochondrial matrix, creating an electrochemical gradient, or proton-motive force. The flow of protons back into the matrix through the enzyme ATP synthase drives the production of ATP. DNP disrupts this elegant system by providing an alternative route for protons to re-enter the matrix. tutorchase.comdroracle.ai This uncouples the electron transport chain from ATP synthesis; the cell continues to consume oxygen and burn fuel at a high rate, but the energy is dissipated as heat rather than being captured in ATP. wikipedia.orgtutorchase.com

This unique property allows researchers to:

Investigate the principles of the chemiosmotic theory.

Study the effects of cellular energy depletion on various physiological and pathological processes. aacrjournals.org

Modulate and measure the mitochondrial membrane potential to understand its role in cellular signaling. nih.gov

Determine the reliance of specific metabolic pathways on tightly coupled oxidative phosphorylation. portlandpress.com

Significance of 2,4-DINITROPHENOL-UL-14C for Isotopic Tracer Methodologies

The synthesis of 2,4-DINITROPHENOL-UL-14C , in which the carbon atoms of the molecule are replaced with the radioactive isotope Carbon-14 (B1195169), represented a major leap forward for metabolic research. guidechem.com Isotopic labeling allows scientists to use it as a tracer, precisely following its journey through a biological system. guidechem.comopenmedscience.com

This methodology is critical for conducting detailed absorption, distribution, metabolism, and excretion (ADME) studies. openmedscience.com By tracking the radiolabel, researchers can quantify the amount of DNP and its metabolic byproducts in different tissues, cells, and subcellular compartments.

A key example of its application is in the study of adipose-tissue metabolism. Research using [U-¹⁴C]glucose in the presence of DNP demonstrated that the uncoupler inhibited the use of carbon for fatty acid synthesis and instead shunted it towards lactate (B86563) production. portlandpress.com The ¹⁴C label was essential for tracing the fate of glucose-derived carbons, revealing a three- to six-fold stimulation of oxidation via the tricarboxylic acid cycle. portlandpress.com Such detailed mechanistic insights would be impossible to obtain without the use of an isotopic tracer like 2,4-DINITROPHENOL-UL-14C .

Research Application of 2,4-DINITROPHENOL-UL-14CInformation Gained
Metabolic Fate Studies Tracing the pathway of DNP from absorption to excretion. openmedscience.com
Tissue Distribution Analysis Quantifying the accumulation of DNP and its metabolites in specific organs and tissues. guidechem.com
Subcellular Localization Determining the location of DNP within the cell to confirm its interaction with mitochondria.
Pathway Analysis Following the flow of carbon atoms from substrates (like glucose) in the presence of DNP to understand its impact on metabolic networks. portlandpress.com

Current Paradigms and Enduring Questions in 2,4-Dinitrophenol Academic Studies

Despite its known toxicity, DNP remains a subject of intense academic study, with a focus on harnessing its bioenergetic effects for therapeutic purposes. Current research is exploring the use of very low, weight-neutral doses for potential treatments of metabolic and neurodegenerative diseases. nih.govscielo.br Studies have suggested that mild uncoupling may offer neuroprotective benefits in models of Alzheimer's disease by reducing mitochondrial oxidative stress. nih.govscielo.br

Simultaneously, efforts are underway to develop novel DNP prodrugs that offer a controlled release and a wider therapeutic window, potentially for treating conditions like non-alcoholic fatty liver disease. wikipedia.orgnih.gov

However, several enduring questions continue to fuel research:

Therapeutic Index: How can the potent bioenergetic effects of DNP be separated from its toxicity to create safe pharmaceuticals? nih.gov

Alternative Signaling: What are the complete signaling pathways that DNP activates at low concentrations, potentially independent of its primary uncoupling function? mdpi.com

Context-Dependent Effects: How do different cell types (e.g., cancer cells, neurons, adipocytes) and disease states alter the response to DNP-induced uncoupling? mdpi.com

Long-Term Uncoupling: What are the chronic physiological consequences of sustained, mild mitochondrial uncoupling? nih.gov

The pursuit of answers to these questions ensures that 2,4-Dinitrophenol, particularly its precisely traceable form 2,4-DINITROPHENOL-UL-14C , will remain a vital compound in the toolkit of biological researchers for the foreseeable future.

Properties

CAS No.

105184-16-5

Molecular Formula

C6H4N2O5

Molecular Weight

184.11

Origin of Product

United States

Mechanistic Dissection of Mitochondrial and Cellular Bioenergetics

Uncoupling of Oxidative Phosphorylation by 2,4-Dinitrophenol (B41442)

At the core of 2,4-DNP's action is its function as a protonophore, an agent that facilitates the transport of protons across biological membranes. wikipedia.orgwikidoc.org This activity directly disrupts the chemiosmotic gradient that is essential for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.

Protonophore Activity and Mitochondrial Membrane Potential Dissipation

2,4-DNP, being a lipophilic weak acid, can readily diffuse across the inner mitochondrial membrane in its protonated state. researchgate.netquora.com The inner mitochondrial membrane separates the mitochondrial matrix from the intermembrane space, and the electron transport chain actively pumps protons from the matrix into the intermembrane space, creating an electrochemical gradient, or proton-motive force. This force consists of a pH gradient and a mitochondrial membrane potential.

Once in the alkaline environment of the mitochondrial matrix, the protonated 2,4-DNP releases its proton. mdpi.com In its deprotonated, anionic form, it is then driven back across the membrane to the more acidic intermembrane space, where it can pick up another proton and repeat the cycle. mdpi.com This shuttling of protons effectively creates a "leak" in the inner mitochondrial membrane, dissipating the carefully maintained proton gradient and reducing the mitochondrial membrane potential. wikipedia.orgresearchgate.netnih.gov

Consequences for ATP Synthesis and Cellular Energy Status

The dissipation of the proton-motive force by 2,4-DNP has profound consequences for cellular energy production. The enzyme ATP synthase utilizes the flow of protons back into the mitochondrial matrix to drive the synthesis of ATP from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403). tutorchase.com By providing an alternative route for proton entry, 2,4-DNP uncouples this process from the electron transport chain. wikipedia.orgtutorchase.com

As a result, the energy released from the oxidation of substrates in the electron transport chain is no longer efficiently captured in the form of ATP. Instead, it is largely dissipated as heat. dopinglinkki.fiwikipedia.orgwikidoc.org This leads to a significant decrease in the cellular ATP pool, creating a state of energy deficit. tutorchase.comumaine.edu To compensate for this inefficiency, the cell attempts to increase its metabolic rate, accelerating the breakdown of energy stores like fats and carbohydrates. wikipedia.orgwikidoc.org

ParameterEffect of 2,4-DinitrophenolReference
Mitochondrial Proton Gradient Dissipated wikipedia.orgresearchgate.net
ATP Synthesis Significantly Decreased tutorchase.comumaine.edu
Cellular Energy Status Energy Deficit tutorchase.com
Metabolic Rate Increased wikipedia.orgwikidoc.org

Impact on Electron Transport Chain Respiration and Oxygen Consumption

The uncoupling of oxidative phosphorylation by 2,4-DNP leads to a marked increase in the rate of electron transport chain activity and, consequently, oxygen consumption. umaine.edunih.gov With the proton gradient continually being dissipated, the "back-pressure" on the electron transport chain is relieved. The chain then works at an accelerated pace in an attempt to re-establish the proton gradient. umaine.edu This futile cycle of increased electron transport without commensurate ATP production results in a significant elevation of the basal metabolic rate. wikipedia.orgcdc.gov Studies have shown that 2,4-DNP can cause a substantial increase in oxygen uptake by isolated mitochondria and in whole organisms. nih.govnih.gov

Alterations in Cellular Redox Homeostasis Induced by 2,4-Dinitrophenol

Beyond its direct effects on energy metabolism, 2,4-Dinitrophenol also significantly influences the delicate balance of cellular redox homeostasis. This includes its impact on the generation of reactive oxygen species (ROS) and the cellular antioxidant defense systems.

Modulation of Reactive Oxygen Species (ROS) Generation

The effect of 2,4-DNP on ROS production is complex and can be context-dependent. A key factor in mitochondrial ROS generation is the mitochondrial membrane potential. mdpi.com By lowering this potential, mild uncoupling with 2,4-DNP can actually decrease the production of ROS. mdpi.comumaine.edunih.gov This is because a high membrane potential can lead to the reverse flow of electrons in the electron transport chain, a major source of superoxide (B77818) radicals.

Effects on Antioxidant Systems and Cellular Redox Balance

2,4-Dinitrophenol can influence the cellular antioxidant defense system. In some studies, pretreatment with 2,4-DNP has been shown to enhance antioxidant defenses, leading to an elevation of enzymes like catalase and superoxide dismutase, as well as an increase in reduced glutathione (B108866) (GSH) levels. tandfonline.comresearchgate.net This suggests a potential adaptive response to the metabolic stress induced by the uncoupler.

Regulation of Intracellular Ion Dynamics by 2,4-Dinitrophenol

The disruption of the mitochondrial membrane potential by DNP has profound effects on the regulation of ion homeostasis within the cell, extending beyond the mitochondria to affect various cellular compartments and functions.

Influence on Mitochondrial Calcium Sequestration and Release

Mitochondria are crucial regulators of intracellular calcium (Ca2+) signaling, sequestering and releasing Ca2+ to shape cytosolic calcium dynamics. This process is highly dependent on the mitochondrial membrane potential (ΔΨm).

Inhibition of Calcium Sequestration: The uptake of Ca2+ into the mitochondrial matrix is an energy-dependent process driven by the large negative ΔΨm across the inner mitochondrial membrane, facilitated by the mitochondrial calcium uniporter (MCU). mdpi.com By collapsing this membrane potential, DNP directly inhibits the driving force for Ca2+ entry into the mitochondria. mdpi.comresearchgate.net Studies have demonstrated that treatment with DNP significantly reduces mitochondrial Ca2+ loads. researchgate.netnih.gov This effect can be protective in conditions of excitotoxicity, where excessive cytosolic Ca2+ would otherwise lead to mitochondrial calcium overload and cell death. mdpi.comnih.gov

Induction of Calcium Release: In addition to preventing uptake, DNP can also trigger the release of Ca2+ already stored within the mitochondrial matrix. scispace.com This release can be mediated by the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel that forms under conditions of high matrix Ca2+ and oxidative stress. mdpi.comahajournals.org The dissipation of ΔΨm by DNP is a known inducer of mPTP opening, leading to the efflux of Ca2+ and other solutes, which can ultimately trigger apoptosis. mdpi.comahajournals.org

Table 1: Effect of 2,4-Dinitrophenol on Mitochondrial Calcium Dynamics
ParameterEffect of DNPUnderlying MechanismReference
Mitochondrial Ca2+ SequestrationDecreasedDissipation of mitochondrial membrane potential (ΔΨm), reducing the driving force for the Mitochondrial Calcium Uniporter (MCU). mdpi.comresearchgate.net
Mitochondrial Ca2+ ReleaseIncreasedCan induce the opening of the Mitochondrial Permeability Transition Pore (mPTP), leading to the release of stored matrix Ca2+. mdpi.comahajournals.orgahajournals.org
Cytosolic Ca2+ InfluxIncreasedDepolarization of the plasma membrane can activate voltage-gated Ca2+ channels, leading to Ca2+ entry from the extracellular space. nih.gov

Broader Cellular Ion Channel and Transporter Interactions

The bioenergetic crisis initiated by DNP extends to the plasma membrane and other organelles, affecting a variety of ion channels and transporters critical for cellular function.

Na+/K+-ATPase: The sodium-potassium pump (Na+/K+-ATPase) is a major consumer of cellular ATP, responsible for maintaining Na+ and K+ gradients across the plasma membrane. The ATP depletion caused by DNP impairs the function of this pump. physiology.orgahajournals.org Interestingly, while some studies show DNP has a negligible direct effect on the enzyme's activity, its impact on cellular ATP levels is profound. ahajournals.org In Jurkat T cells, DNP-induced energy depletion leads to a decrease in pump activity, which can be modulated by other signaling pathways like the Janus kinase 2 (JAK2) system, a novel energy-sensing kinase. physiology.org

Integrated Cellular Responses to 2,4-Dinitrophenol-Induced Bioenergetic Perturbation

Cells possess intricate signaling networks to respond to and counteract the stress induced by bioenergetic perturbations like those caused by DNP. These responses aim to restore homeostasis by modulating mitochondrial populations and activating protective pathways.

Mitochondrial Biogenesis and Dynamics

In response to a mild energy deficit, cells can trigger a compensatory increase in the number and function of mitochondria, a process known as mitochondrial biogenesis.

Activation of PGC-1α: A key regulator of mitochondrial biogenesis is the transcriptional coactivator PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). pnas.org Treatment with DNP has been shown to induce the expression of PGC-1α. nih.govplos.orgfrontiersin.org This induction is likely mediated by the activation of energy-sensing kinases like AMP-activated protein kinase (AMPK), which responds to increased AMP/ATP ratios. frontiersin.org The activation of PGC-1α drives the expression of nuclear and mitochondrial genes that encode mitochondrial proteins, leading to an increase in mitochondrial content and oxidative metabolism. pnas.orgnih.gov Studies in rhabdomyosarcoma cells and mouse fibroblasts have confirmed that DNP treatment increases PGC-1α levels and markers of mitochondrial content, such as cytochrome c oxidase. pnas.orgnih.govplos.org

Mitochondrial Dynamics: Mitochondrial dynamics—the balance between fission (division) and fusion (merging) of mitochondria—is a critical component of mitochondrial quality control. scienceopen.com Stressors can shift this balance. While severe stress often leads to mitochondrial fission to segregate damaged components for removal via mitophagy, adaptive responses can involve fusion to maintain a healthy mitochondrial network. scienceopen.comnih.gov Research indicates that exposure to mitochondrial toxicants can sensitize cells with deficiencies in fission or fusion proteins, suggesting that proper dynamic regulation is essential for coping with bioenergetic challenges. nih.govmdpi.com For instance, DNP treatment has been shown to increase the expression of Mitofusin-2, a key protein in mitochondrial fusion, suggesting an adaptive response to promote mitochondrial network integrity. plos.org

Activation of Adaptive Stress Pathways (e.g., Unfolded Protein Response, ER Stress)

The endoplasmic reticulum (ER) and mitochondria are intimately connected both physically and functionally, and stress in one organelle often impacts the other.

ER Stress and the Unfolded Protein Response (UPR): The disruption of mitochondrial function and cellular calcium homeostasis by DNP can lead to ER stress. mdpi.com The ER requires a specific environment for the proper folding of proteins, and perturbations in calcium levels or cellular energy status can cause an accumulation of unfolded or misfolded proteins in the ER lumen. nih.govmdpi.com This condition triggers a sophisticated signaling network called the Unfolded Protein Response (UPR). nih.govfrontiersin.org The UPR has three main sensor branches (IRE1, PERK, and ATF6) that aim to restore proteostasis by reducing protein translation, increasing the production of chaperone proteins, and enhancing protein degradation. frontiersin.orgdiscoveryontarget.comnih.gov If the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic signal. nih.govdiscoveryontarget.com DNP-induced energy perturbation is a known trigger for ER stress and the UPR, activating these adaptive pathways as the cell attempts to cope with the metabolic disruption. jefferson.edufrontiersin.org

Table 2: DNP-Induced Cellular and Genetic Responses
Cellular ProcessKey Mediator/MarkerResponse to DNPReference
Mitochondrial BiogenesisPGC-1αUpregulated pnas.orgnih.govplos.org
Mitochondrial FusionMitofusin-2 (Mfn2)Upregulated plos.org
Mitochondrial FissionDrp1Modulated depending on stress level/duration scienceopen.comjst.go.jp
Unfolded Protein ResponseATF4, CHOPActivated/Upregulated frontiersin.org
Na+/K+-ATPase ActivityPump Current (Ipump)Decreased (due to ATP depletion) physiology.org

Modulation of Metabolic Fluxes and Signaling Networks by 2,4 Dinitrophenol

Impact on Glucose and Lipid Metabolism

As a potent mitochondrial uncoupler, DNP profoundly alters the central carbon and lipid metabolism of the cell. By creating a state of high-energy demand, it forces cells to increase substrate catabolism to compensate for the inefficiency of ATP production. wikipedia.orgnih.gov

Regulation of Glycolysis and Gluconeogenesis Fluxes

The compound also influences the oxidation of pyruvate (B1213749), the end-product of glycolysis. Research on adipose tissue segments showed that DNP stimulates the oxidation of pyruvate via the tricarboxylic acid (TCA) cycle. nih.gov In contrast, studies in myotubes indicated that the increase in glucose oxidation induced by DNP was less pronounced than its effect on fatty acid oxidation. researchgate.net

Influence on Fatty Acid Oxidation and Lipolysis Pathways

DNP significantly stimulates lipid metabolism. A primary effect is the robust stimulation of fatty acid oxidation. researchgate.net By increasing the rate of substrate oxidation, DNP helps burn more fat. nih.gov This is consistent with observations in mice where DNP treatment reduced fat mass and lowered levels of hepatic triglycerides, mitigating diet-induced obesity and hepatic steatosis. nih.gov

Perturbations in Pentose (B10789219) Phosphate (B84403) Pathway Activity

The Pentose Phosphate Pathway (PPP) is crucial for generating NADPH, a key reductant for biosynthetic processes and antioxidant defense, and for producing precursors for nucleotide synthesis. oup.com Research indicates that DNP generally has an inhibitory effect on this pathway. In studies with preimplantation mouse embryos using [1-¹⁴C]glucose and [6-¹⁴C]glucose to quantify pathway activity, DNP was found to virtually eliminate PPP activity, even while stimulating total CO2 production from glucose. oup.com Similarly, investigations in adipose tissue calculated from isotope data that DNP markedly depresses the operation of the pentose cycle. nih.gov

In perfused rat livers from fasted animals, DNP was found to decrease the metabolism of hexobarbital, a process dependent on NADPH from the PPP, suggesting an impairment in the pathway's ability to supply reducing equivalents. nih.gov However, in the fed state, where the PPP is more active, DNP had no significant effect, indicating that the impact of DNP on the PPP can be dependent on the metabolic state of the tissue. nih.gov

Table 1: Impact of 2,4-Dinitrophenol (B41442) on Key Metabolic Pathways

Metabolic Pathway Effect of DNP Detailed Research Findings Citations
Glycolysis Stimulated Increases glucose uptake and significantly elevates lactate (B86563) production. nih.govnih.govresearchgate.net
Gluconeogenesis Stimulated The body attempts to compensate for the hypermetabolic state by accelerating gluconeogenesis. nih.govoup.com
Fatty Acid Oxidation Stimulated Robustly stimulates the oxidation of fatty acids and reduces fat mass. researchgate.netnih.gov
Lipolysis Modulated Increases overall fat mobilization but can blunt specific hormone-stimulated lipolysis pathways. nih.govthieme-connect.com
Fatty Acid Synthesis Depressed Inhibits lipogenesis from precursors like pyruvate and lactate in adipose tissue. nih.gov
Pentose Phosphate Pathway Depressed Markedly inhibits or eliminates PPP activity in mouse embryos and adipose tissue. nih.govoup.comnih.gov

Interplay with Key Intracellular Signaling Cascades

The cellular stress induced by DNP's disruption of the energy supply activates several key signaling networks that govern cell growth, metabolism, and survival.

mTOR and PI3K/AKT/MAPK Pathway Modulation

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, responding to nutrient and energy status. nih.gov Gene expression profiling in the cerebral cortex of DNP-treated mice revealed a significant reprogramming of signaling, including the suppression of the mTOR pathway. nih.govresearchgate.net This suppression is associated with the upregulation of tuberous sclerosis complex 2 (TSC2), a negative regulator of mTOR. nih.gov

The PI3K/AKT/MAPK cascade, an upstream activator of mTOR, is also modulated by DNP. nih.govfrontiersin.org DNP treatment has been shown to down-regulate genes involved in the PI3K complex and Akt. nih.gov This suppression of the insulin-PI3K-MAPK signaling pathway is a key part of the integrated cellular response to the energetic stress induced by DNP. nih.govresearchgate.net However, the effect on the broader MAPK family can be complex. While parts of the pathway are suppressed, studies in cardiomyocytes show that DNP can cause a nine-fold increase in the phosphorylation of p38 MAPK, a stress-activated kinase within the MAPK family. nih.govphysiology.org

AMPK and Sirtuin Pathway Activation

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. When the AMP:ATP ratio rises, as it does during DNP exposure, AMPK is activated. etsu.edu Studies have consistently shown that DNP treatment leads to the phosphorylation and activation of AMPK in various cell types, including cardiomyocytes and 3T3-L1 adipocytes. nih.govnih.gov This activation is a critical step in the cell's response to metabolic stress, aiming to restore energy homeostasis by switching on catabolic pathways (like glucose uptake and fatty acid oxidation) and switching off anabolic, energy-consuming pathways. physiology.orggenscript.com

Sirtuins are a class of NAD+-dependent deacetylases that regulate metabolism, stress resistance, and lifespan. The metabolic shift caused by DNP, which increases mitochondrial respiration, can lead to higher NAD+ levels. frontiersin.org This increase in the NAD+/NADH ratio can in turn activate sirtuins, particularly SIRT1. frontiersin.org The activation of AMPK and sirtuins can work in concert to orchestrate a coordinated response to the energy deficit, including the stimulation of mitochondrial biogenesis. frontiersin.orgetsu.edu

Table 2: Modulation of Intracellular Signaling Cascades by 2,4-Dinitrophenol

Signaling Pathway Effect of DNP Detailed Research Findings Citations
mTOR Suppressed Downregulates mTOR signaling, partly by upregulating its negative regulator, TSC2. nih.govresearchgate.netfrontiersin.org
PI3K/AKT Suppressed Downregulates gene expression in the PI3K/AKT pathway, a key upstream regulator of mTOR. nih.govresearchgate.net
MAPK Modulated Suppresses the insulin-linked MAPK pathway but activates the stress-related p38 MAPK. nih.govnih.govphysiology.org
AMPK Activated Potently activates AMPK in response to the increased AMP:ATP ratio, stimulating catabolic processes. frontiersin.orgnih.govnih.govgenscript.com
Sirtuins Activated Thought to be activated via an increase in the NAD+/NADH ratio, contributing to metabolic adaptation. frontiersin.orgetsu.edu

Table 3: Chemical Compounds Mentioned

Compound Name
2,4-Dinitrophenol (DNP)
2,4-Dinitrophenol-UL-14C
Adenosine (B11128) triphosphate (ATP)
Adenosine monophosphate (AMP)
Adrenocorticotropic hormone (ACTH)
[1-14C]glucose
[6-14C]glucose
[U-14C]glucose
Glucose
Hexobarbital
Lactate
Nicotinamide adenine (B156593) dinucleotide (NAD+)
Nicotinamide adenine dinucleotide, reduced (NADH)
Nicotinamide adenine dinucleotide phosphate (NADPH)
Pyruvate

cAMP and CREB Pathway Responses

Exposure to 2,4-Dinitrophenol initiates a significant signaling cascade involving cyclic adenosine monophosphate (cAMP) and the cAMP-response element-binding protein (CREB). This response transitions the cell from a non-genomic state, characterized by immediate changes in mitochondrial function, to a genomic one, involving the alteration of gene expression. mdpi.comresearchgate.net

Studies have demonstrated that DNP leads to an increase in intracellular cAMP levels, likely through the activation of adenylate cyclase. mdpi.comresearchgate.net This elevation in the second messenger cAMP subsequently activates downstream pathways. A key target of cAMP signaling is the CREB protein. DNP treatment has been found to upregulate CREB signaling, leading to the phosphorylation of CREB at its Serine-133 residue, which enhances its transcriptional activity. researchgate.netnih.govfrontiersin.orgrhinologyjournal.com

The activation of the CREB pathway is a critical component of adaptive neuronal responses to stress and is heavily involved in synaptic plasticity, memory formation, and neuroprotection. researchgate.netnih.govfrontiersin.org The cascade often follows the DNP → cAMP → CREB → Brain-Derived Neurotrophic Factor (BDNF) sequence. mdpi.comnih.gov Research in the cerebral cortex of DNP-treated mice has confirmed the upregulation of CREB and BDNF, which are both crucial for synaptic plasticity and cellular stress resistance. mdpi.com In hippocampal neurons, DNP has been shown to induce cAMP production, further supporting its role in modulating this key signaling pathway. mdpi.com

Interestingly, evidence suggests that DNP preferentially activates cAMP-mediated signal transduction over calcium-induced signaling pathways. researchgate.net This selective activation highlights a specific mechanism by which DNP influences cellular function beyond its immediate bioenergetic effects.

Transcriptional and Proteomic Reprogramming in Response to 2,4-Dinitrophenol

The cellular response to 2,4-Dinitrophenol involves extensive reprogramming of both the transcriptome and the proteome as the cell adapts to the induced metabolic stress. Gene expression profiling studies have revealed that DNP treatment leads to significant alterations in the expression of a wide array of genes.

In one study using rat primary hippocampal neurons, DNA microarray analysis identified 275 genes that were up-regulated and 231 that were down-regulated following exposure to DNP. mdpi.com A significant portion of the modulated genes was related to cAMP, adenylate cyclase, and dopamine (B1211576) signaling, which are all implicated in memory, learning, and cell growth. mdpi.com

Further research on the cerebral cortex of mice treated with DNP showed a reprogramming of major signaling cascades. This included the suppression of the mammalian target of rapamycin (B549165) (mTOR) and the insulin-PI3K-MAPK pathways. nih.govnih.gov Concurrently, there was an up-regulation of tuberous sclerosis complex 2, a negative regulator of mTOR, and genes associated with autophagy. nih.govnih.gov This transcriptional shift suggests a cellular move towards conservation of resources and stress resistance.

In developing zebrafish embryos, chronic DNP exposure led to dynamic changes in the expression of genes related to mitochondrial biogenesis and stress response. nih.gov For instance, transcripts for the nuclear respiratory factor 2 (nrf2) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (pgc1a) showed early peaks in expression. nih.gov Levels of hypoxia-inducible factor-1α (hif1a) were also modulated. nih.gov In bovine blastocysts, DNP increased the expression of both HIF1α and HIF2α mRNA. publish.csiro.au

On the proteomic level, DNP exposure can lead to changes in protein modifications. An immunoblot assay to detect protein carbonylation—a marker of oxidative stress—revealed that chronic DNP exposure in zebrafish embryos actually decreased the levels of protein oxidation at 24 and 48 hours post-fertilization. nih.gov This counterintuitive result aligns with the observation that mild mitochondrial uncoupling can reduce the production of reactive oxygen species (ROS). mdpi.comresearchgate.net

Table 1: Summary of Selected Gene Expression Changes in Response to 2,4-Dinitrophenol

Organism/Cell TypeExperimental FindingRegulated Genes/PathwaysReference
Rat Hippocampal Neurons275 genes up-regulated, 231 down-regulatedcAMP signaling, adenylate cyclase, dopamine signaling mdpi.com
Mouse Cerebral CortexSuppression of key growth pathwaysmTOR, Insulin-PI3K-MAPK nih.govnih.gov
Mouse Cerebral CortexUpregulation of stress response pathwaysAutophagy-related genes, CREB, BDNF nih.govnih.govnih.gov
Zebrafish EmbryosInduction of mitochondrial biogenesis signalsnrf2, pgc1a nih.gov
Bovine BlastocystsIncreased expression of hypoxia factorsHIF1α, HIF2α publish.csiro.au

Effects on Cellular Transport Systems and Energy-Dependent Processes

The primary effect of 2,4-Dinitrophenol is the uncoupling of oxidative phosphorylation, which fundamentally disrupts cellular energy production. wikipedia.org By dissipating the proton motive force across the mitochondrial membrane, DNP prevents the synthesis of ATP via ATP synthase. wikipedia.orgquora.com This depletion of cellular energy reserves has direct consequences for numerous energy-dependent processes, including cellular transport.

DNP's impact on transport systems is multifaceted. Studies on Ehrlich ascites tumor cells have shown that DNP affects the transport of the chemotherapy agent methotrexate (B535133) (MTX). At low concentrations, DNP inhibited the energy-dependent efflux pump for MTX, leading to increased intracellular concentration. aacrjournals.org However, at higher concentrations, DNP also competitively inhibited the influx of MTX, suggesting a direct interaction with the membrane carrier protein, independent of its effects on energy depletion. aacrjournals.org

In L6 skeletal muscle cells, DNP was found to rapidly stimulate glucose transport, a response that helps the cell generate ATP via glycolysis to compensate for the loss of oxidative phosphorylation. nih.gov This stimulation of glucose uptake was found to be partially dependent on intracellular calcium (Ca2+) and conventional protein kinase C (cPKC), but independent of the insulin (B600854) signaling pathway involving phosphatidylinositol 3-kinase. nih.gov

The compound's influence extends to other transport mechanisms as well. For example, in the yeast Hansenula polymorpha, DNP was shown to inhibit glucose transport systems. oup.com In plants, DNP has been observed to inhibit the transport of sucrose (B13894) in the phloem, likely by affecting the energy-requiring steps of loading sugar into the conducting cells. wiley.com These findings illustrate that by disrupting the cell's central energy supply, DNP has far-reaching consequences on the various transport systems that are essential for nutrient uptake, waste removal, and intercellular communication.

Applications of 2,4 Dinitrophenol Ul 14c in Advanced Research Methodologies

Radiotracer Studies for Compound Distribution and Metabolic Fate in Biological Systems

Radiotracer studies utilizing 2,4-DINITROPHENOL-UL-14C are indispensable for tracing the journey of the molecule from its point of entry into a biological system to its ultimate excretion. The beta decay of carbon-14 (B1195169) emits radiation that can be detected and measured, enabling researchers to map the compound's distribution and identify its transformation products with high sensitivity.

The primary mechanism of 2,4-DNP involves its action as a protonophore, which shuttles protons across the inner mitochondrial membrane. nih.govsigmaaldrich.com This action dissipates the proton gradient required for ATP synthesis, effectively uncoupling oxidative phosphorylation. nih.govsigmaaldrich.comwikipedia.org This well-established mechanism localizes its principal activity to the mitochondria.

Studies using isolated rat intestinal cells and perfused rat livers have shown that 2,4-DNP affects ion concentrations within specific subcellular compartments. For instance, it can cause a depletion of the mitochondrial calcium pool without altering the extramitochondrial calcium pool. cdc.gov This effect is a direct consequence of dissipating the electrochemical potential that drives calcium accumulation in the mitochondrial matrix. cdc.gov Furthermore, in isolated rat intestinal cells, 2,4-DNP has been observed to increase cytoplasmic calcium concentration. cdc.gov While these studies demonstrate a clear and potent effect on mitochondrial function, publicly available research providing precise quantitative measurements of 2,4-DINITROPHENOL-UL-14C concentrations within different subcellular fractions (e.g., mitochondria, cytosol, nucleus) following cellular uptake is limited. However, its lipophilic nature allows it to diffuse across cellular membranes, with its primary functional impact being exerted at the inner mitochondrial membrane. sigmaaldrich.com

In vitro and ex vivo models, particularly using liver homogenates, have been instrumental in identifying the biotransformation pathways of 2,4-DNP. The use of 2,4-DINITROPHENOL-UL-14C allows for the tracking and identification of metabolites formed through enzymatic processes.

The primary metabolic pathway for 2,4-DNP is the reduction of its nitro groups. wikipedia.orgcore.ac.uk Studies using rat liver homogenates have consistently identified two major metabolites: 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol (B85986). wikipedia.orgcore.ac.uknih.gov A further reduction product, 2,4-diaminophenol, is also formed. wikipedia.orgnih.gov In addition to reduction, these metabolites can undergo Phase II conjugation reactions with glucuronic acid or sulfate (B86663) before excretion. nih.gov

An extensive investigation into the in vitro metabolism using rat liver homogenates revealed that under optimal conditions, 81% of the 2,4-DNP was metabolized. wikipedia.orgnih.gov The resulting amine metabolites were quantified, providing a clear profile of the primary transformation products. wikipedia.orgnih.gov

Table 1: In Vitro Metabolism of 2,4-DNP in Rat Liver Homogenates. This table shows the relative abundance of the primary amine metabolites produced from the biotransformation of 2,4-DNP. wikipedia.orgnih.gov

Quantitative Analysis of Cellular Uptake and Subcellular Compartmentalization

Pharmacokinetic and Pharmacodynamic Investigations in Experimental Models Utilizing Radiolabeling

Radiolabeling with carbon-14 is a cornerstone of pharmacokinetic studies, enabling the determination of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Following administration, 2,4-DNP is absorbed and distributed to various tissues. core.ac.uk Studies in mice have demonstrated that the compound has limited distribution to tissues, with experimentally measured partition coefficients being less than 1 for all analyzed tissues. nih.gov However, it does penetrate tissues such as the liver, kidney, lungs, muscle, and brain. researchgate.nethelsinki.fisci-hub.se

A tissue distribution study in aged male C57/bl6 mice provided quantitative data on the concentration of 2,4-DNP in various organs four hours after oral administration at several dose levels. researchgate.netsci-hub.se

Table 2: Tissue Concentration of 2,4-DNP in Mice 4 Hours Post-Oral Administration. This table illustrates the dose-proportional increase in brain cortex concentrations. The study also noted a descending order of concentration: liver > muscle > brain cortex. researchgate.netsci-hub.se

Pharmacokinetic studies in tumor-bearing mice following intravenous administration showed a linear relationship between the dose and the maximum plasma concentration (Cmax). helsinki.fi

Table 3: Pharmacokinetic Parameters of 2,4-DNP in Tumor-Bearing Mice. This table shows key pharmacokinetic parameters following intravenous administration. helsinki.fi

The primary route of excretion for 2,4-DNP and its metabolites is via the urine. wikipedia.orgcore.ac.uk Animal studies have shown that the compound is not stored to a significant extent in tissues and is readily excreted. core.ac.uk A study in rats that received oral doses of 2,4-DNP provided a quantitative breakdown of the compounds excreted in the urine, demonstrating that a large portion is excreted unchanged. nih.gov

Table 4: Urinary Excretion Profile in Rats Following Oral Administration of 2,4-DNP. This table details the relative amounts of the parent compound and its primary metabolite found in urine. nih.gov

In mice, the monoamine metabolites are cleared from the plasma at different rates, with 2-amino-4-nitrophenol having a longer elimination half-life (46 hours) compared to 4-amino-2-nitrophenol (26 hours). researchgate.net

Absorption and Distribution Kinetics in Rodent Models

Radiometric and Spectrometric Techniques for 2,4-DINITROPHENOL-UL-14C Detection and Quantification

A variety of analytical techniques are employed to detect and quantify 2,4-DINITROPHENOL-UL-14C and its non-labeled metabolites. These methods can be broadly categorized into radiometric techniques, which measure the radioactivity of the C-14 label, and spectrometric techniques, which identify and quantify the compound based on its mass and other physical properties.

Radiometric Techniques: These methods are essential for studies using the radiolabeled compound and offer the highest sensitivity for tracking the molecule and its metabolites.

Liquid Scintillation Counting (LSC): A widely used technique to quantify the total radioactivity in a sample (e.g., plasma, urine, tissue homogenate). It measures the beta particles emitted by the 14C isotope. researchgate.net

Accelerator Mass Spectrometry (AMS): An ultra-sensitive method that can detect even minute quantities of 14C, making it suitable for microtracer studies where very low doses of the radiolabeled compound are administered. researchgate.net

Liquid Chromatography with Radiometric Detection (LC-RAD): This technique combines HPLC separation with a radioactivity detector to provide quantitative profiling of radiolabeled parent compounds and their metabolites in a given sample. researchgate.net

Spectrometric and Chromatographic Techniques: These methods are used for both the radiolabeled and non-labeled compound and are crucial for structural elucidation and quantification in complex biological matrices.

High-Performance Liquid Chromatography (HPLC): A standard method used to separate, identify, and quantify 2,4-DNP and its metabolites in various samples, including plasma and simulated radioactive waste. helsinki.fi

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is often used after a derivatization step to increase the volatility of 2,4-DNP. sigmaaldrich.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for analyzing 2,4-DNP and its metabolites in biological fluids like blood and urine, as well as in hair samples. nih.gov

Spectrophotometry: UV spectrophotometry represents a more traditional method for the determination of dinitrophenols in biological fluids. nih.gov

Liquid Scintillation Counting and Autoradiography

Liquid scintillation counting (LSC) and autoradiography are fundamental techniques for the detection and quantification of beta-emitting radionuclides like Carbon-14. Inexpensive scintillation mixtures can detect as little as 40µµc of 14C in aqueous solutions with a counting efficiency of over 80%. nih.govnih.gov

Liquid Scintillation Counting (LSC): This technique is widely used for quantifying the total radioactivity in a sample. When using 2,4-Dinitrophenol-UL-14C, the sample is mixed with a scintillation cocktail, which emits light upon interaction with the beta particles from the 14C decay. A photomultiplier tube then detects and counts these light emissions. LSC is particularly valuable for determining the concentration of the radiolabeled compound in various fractions obtained from experimental procedures, such as in uptake assays where the incorporation of a radiolabeled molecule into cells is measured. harvard.edu For instance, after exposing cells or tissues to 2,4-Dinitrophenol-UL-14C, LSC can be used to quantify the amount of the compound that has been taken up. asm.orgasm.orgru.nl

Autoradiography: This method provides spatial information about the distribution of the radiolabeled compound within a sample. A sample containing 2,4-Dinitrophenol-UL-14C is placed in close contact with a photographic emulsion or a phosphor imaging plate. The beta particles emitted by the 14C atoms expose the film, creating a two-dimensional image of the compound's distribution. Whole-body autoradiography can reveal the distribution of a [14C]-labeled compound in different organs and tissues of an animal. nih.gov At a microscopic level, autoradiography can pinpoint the localization of the compound within specific cells or subcellular structures. nih.gov

Coupled Chromatography-Mass Spectrometry with Radiodetection

The coupling of chromatography with mass spectrometry and radiodetection provides a powerful platform for the separation, identification, and quantification of 2,4-Dinitrophenol-UL-14C and its metabolites. High-performance liquid chromatography (HPLC) is commonly used to separate the parent compound from its metabolic products in biological or environmental samples. eag.comdokumen.pub

The effluent from the HPLC column can be split and directed to different detectors:

Radiodetector: A flow-through radiodetector or the collection of fractions for subsequent liquid scintillation counting allows for the detection and quantification of the 14C-labeled components. eag.com This provides information on the metabolic fate of the original 2,4-Dinitrophenol-UL-14C molecule.

Mass Spectrometer (MS): Mass spectrometry provides structural information about the separated compounds, enabling the identification of metabolites. researchgate.netresearchgate.netnih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS-MS) have been successfully employed for the analysis of 2,4-dinitrophenol (B41442) and its metabolites in various matrices. researchgate.netnih.govnih.gov

This combined approach is crucial in metabolism studies, where it is essential to identify and quantify the various chemical forms a compound is converted into within a biological system. researchgate.netnih.govresearchgate.net

Advanced Electrochemical and Fluorescence-Based Detection Methods for Dinitrophenols in Research Samples

While not directly reliant on the radiolabel, advanced electrochemical and fluorescence-based methods are highly sensitive techniques for detecting dinitrophenols in research samples. These methods can be used in conjunction with studies involving 2,4-Dinitrophenol-UL-14C to provide complementary data.

Electrochemical Methods: Various electrochemical sensors have been developed for the detection of dinitrophenols. These sensors often utilize modified electrodes to enhance sensitivity and selectivity. For instance, a glassy carbon electrode modified with zinc sulfide (B99878) nanoparticles and 4-tert-butylcalix researchgate.netarene functionalized reduced graphene oxide has been shown to detect 2,4-dinitrophenol with a limit of detection of 0.01 µM. researchgate.net Another study reported a sensor based on silver nanoparticle-decorated Chitosan/SrSnO3 nanocomposites for the detection of 2,6-dinitrophenol (B26339) with a low limit of detection. nih.govnih.gov Differential pulse voltammetry is a commonly used technique in these sensor applications. nih.govnih.govmdpi.com

Fluorescence-Based Methods: Fluorescence-based detection offers high sensitivity and selectivity. One approach involves the use of molecularly imprinted polymers for selective extraction coupled with fluorescence detection. rhhz.net This method has been used to determine 2,4-dinitrophenol in serum samples with a detection limit of 1 nmol/L. rhhz.net Another strategy employs nitrogen-doped carbon quantum dots as a fluorescent nanoprobe for the detection of 2,4-dinitrophenol, with a reported detection limit of 15.78 nM. scielo.br Fluorescent biosensor assays based on antibody-antigen interactions have also been developed for the near real-time detection of 2,4-dinitrophenol. researchgate.netnih.gov

Interactive Data Table: Comparison of Advanced Detection Methods for Dinitrophenols

Method TypeSpecific Technique/MaterialAnalyteLimit of Detection (LOD)Linear RangeReference
ElectrochemicalZinc Sulfide NPs & Calixarene-rGO GCE2,4-Dinitrophenol0.01 µM1.0–23.0 µM researchgate.net
ElectrochemicalAg-decorated Chitosan/SrSnO3 NCs2,6-Dinitrophenol0.18 ± 0.01 µM1.5–13.5 µM nih.govnih.gov
ElectrochemicalPillar nih.govarene acs.orgquinone derivative2,4-Dinitrophenol2 nM10 nM – 0.1 mM chimicatechnoacta.ru
FluorescenceMolecularly Imprinted Spin Column Extraction2,4-Dinitrophenol1 nmol/LNot Specified rhhz.net
FluorescenceNitrogen-Doped Carbon Quantum Dots2,4-Dinitrophenol15.78 nMNot Specified scielo.br
FluorescenceKinExA Immunoassay2,4-Dinitrophenol5 ng/mlNot Specified researchgate.netnih.gov

Methodological Considerations and Challenges for Radiolabeled Compound Research

Research involving radiolabeled compounds like 2,4-Dinitrophenol-UL-14C presents a unique set of methodological considerations and challenges.

Synthesis and Purity: The synthesis of 14C-labeled compounds is a complex and costly process that requires specialized expertise and facilities. acs.orgopenmedscience.com The position of the 14C label within the molecule must be carefully chosen to ensure its stability throughout the experimental process. openmedscience.com The final product must have high radiochemical purity, often exceeding 95%, to ensure that the detected radioactivity corresponds to the compound of interest. openmedscience.com

Handling and Safety: The handling and storage of radiolabeled materials require strict adherence to safety protocols to prevent radiation exposure to researchers and contamination of the laboratory environment. openmedscience.com Proper disposal of radioactive waste is also a critical consideration. openmedscience.com

Regulatory Compliance: Research involving radioactive materials is subject to stringent regulations from bodies like the FDA and EMA. openmedscience.comnih.gov These regulations govern the manufacturing of radiolabeled compounds under Good Manufacturing Practice (GMP) and the design and execution of studies, particularly those involving human subjects. openmedscience.comfda.gov

Data Interpretation: Several factors can complicate the interpretation of data from radiolabeled studies.

Radiolysis: The decomposition of a radiolabeled compound due to its own radiation can lead to the formation of radiolabeled impurities over time. researchgate.netnih.gov This is a particular concern for compounds with high molar activity. researchgate.netnih.gov

Isotope Effects: Differences in reactivity between the 14C-labeled compound and its non-labeled counterpart, known as the kinetic isotope effect, can sometimes influence reaction rates and product distributions, although this is generally a minor effect for carbon. nih.govacs.org

Metabolic Stability: The choice of the radiolabel position is crucial to ensure it is not lost during metabolic processes. nih.gov

Cost and Resource Intensity: The synthesis of 14C-labeled compounds is expensive, and the availability of the carbon-14 isotope is limited, making it a valuable resource that must be used strategically. acs.orgopenmedscience.com

Investigational Models and Experimental Paradigms in 2,4 Dinitrophenol Research

In Vitro Cellular and Subcellular Systems

In vitro models provide a controlled environment to investigate the direct effects of 2,4-Dinitrophenol (B41442) on cellular and subcellular components, minimizing the complexities of a whole-organism response.

Primary Cell Cultures and Immortalized Cell Lines (e.g., Neuronal, Cancer Cell Lines)

Primary cell cultures and immortalized cell lines are fundamental tools in DNP research. For instance, studies have utilized human pulmonary adenocarcinoma Calu-6 cells to demonstrate that DNP can induce G1 phase arrest and apoptosis. nih.gov In these cells, DNP was shown to decrease the levels of cyclin proteins and cyclin-dependent kinases (CDKs) while increasing the protein levels of the cyclin-dependent kinase inhibitor (CDKI) p27. nih.gov Furthermore, DNP treatment led to a significant increase in intracellular reactive oxygen species (ROS), such as H2O2 and O2.-. nih.gov

In the context of neurodegenerative disease research, retinoic acid-differentiated SH-SY5Y cells have been used as a cellular model for Alzheimer's disease. nih.gov In this model, co-treatment with DNP was found to ameliorate the detrimental effects of okadaic acid, a neurotoxin, by preserving mitochondrial homeostasis and re-establishing cellular signaling. nih.gov Similarly, various prostate cancer cell lines (PC-3, DU-145, and LNCaP) have been employed to study the synergistic effects of DNP with anthracyclines, revealing that DNP can sensitize cancer cells to these chemotherapeutic agents, particularly in cells with an oxidative phenotype like LNCaP. mdpi.com Cultured RBL-2H3 mast cells have also been used to compare the mitochondrial uncoupling potency of DNP with other compounds like triclosan. umaine.edu

Cell Line/CultureExperimental FocusKey Findings with DNP
Calu-6 (Human Pulmonary Adenocarcinoma)Cancer cell growth, cell cycle, apoptosisInduces G1 arrest and apoptosis; decreases cyclins/CDKs, increases p27; increases ROS. nih.gov
SH-SY5Y (Human Neuroblastoma)Alzheimer's disease modelAmeliorates neurotoxin-induced mitochondrial dysfunction and signaling pathway disruption. nih.gov
PC-3, DU-145, LNCaP (Human Prostate Cancer)Cancer therapy, synergistic drug effectsSensitizes cancer cells to anthracyclines, especially in oxidative phenotype cells (LNCaP). mdpi.com
RBL-2H3 (Rat Basophilic Leukemia)Comparative toxicology, mitochondrial uncouplingUsed to compare the potency of DNP as a mitochondrial uncoupler against other substances. umaine.edu
HepG2 (Human Hepatocellular Carcinoma)Metabolic adaptationChronic low-concentration exposure leads to adaptive upregulation of oxidative metabolism genes. mdpi.com

Isolated Mitochondria and Subcellular Fraction Preparations

To investigate the direct effects of DNP on the primary site of its action, researchers utilize isolated mitochondria from various tissues. Studies on isolated rat liver and heart mitochondria have been instrumental in demonstrating DNP's ability to decrease the mitochondrial membrane potential in a concentration-dependent manner. nih.govmdpi.com These preparations allow for precise measurements of oxygen consumption, membrane potential, and the production of reactive oxygen species. nih.govmdpi.com For example, experiments with isolated rat liver mitochondria have shown that DNP's uncoupling effect can be partially reversed by certain compounds, providing insights into the molecular interactions at the inner mitochondrial membrane. mdpi.com

Furthermore, research on isolated mitochondria has been crucial in understanding how DNP interacts with mitochondrial proteins, such as uncoupling proteins (UCPs) and adenine (B156593) nucleotide translocase (ANT), which can enhance its protonophoric action. mdpi.com The use of synaptosomes, which are isolated nerve terminals containing mitochondria, from the spinal cord has allowed for the study of DNP's effects on neuronal bioenergetics and its potential neuroprotective roles following injury. nih.gov

Ex Vivo Tissue and Organ Perfusion Models

Ex vivo models bridge the gap between in vitro and in vivo research by maintaining the architecture and cellular heterogeneity of tissues and organs outside the body. Normothermic machine perfusion (NMP) of human livers declined for transplant has been used as a platform for pharmacological testing of DNP. researchgate.netresearchgate.net In these studies, DNP was shown to be safely delivered without causing hepatotoxicity and to increase liver surface temperature and oxygen consumption as expected. researchgate.netresearchgate.net This model also allows for pharmacokinetic studies, revealing that DNP is rapidly eliminated by the ex vivo liver with first-order kinetics. researchgate.netresearchgate.net

The use of ex vivo perfused whole organs provides a valuable tool for studying the metabolic effects and pharmacokinetics of DNP in a controlled yet physiologically relevant system. researchgate.netfrontiersin.org For instance, this approach has been proposed to defat steatotic liver grafts, highlighting a potential therapeutic application of DNP's metabolic-enhancing properties. atcmeetingabstracts.com

In Vivo Animal Models for Mechanistic Bioenergetic Studies

In vivo animal models are indispensable for understanding the systemic effects of DNP on bioenergetics and its potential as a therapeutic agent.

Genetically Modified Organisms in Uncoupling Research

The use of genetically modified organisms helps to dissect the specific pathways involved in mitochondrial uncoupling and the organism's response to agents like DNP. While direct studies using 2,4-Dinitrophenol-UL-14C in genetically modified animals are not extensively detailed in the provided results, the context of uncoupling research often involves transgenic models. For example, the mdx knockout mouse on a C57BL/10 background is a model for Duchenne muscular dystrophy. nih.gov The study of such models in the context of bioenergetic interventions provides a framework for understanding how a compound like DNP might affect diseases with a mitochondrial component. The development of transgenic animal models using alternative respiratory pathway enzymes, such as alternative oxidase (AOX) from Ciona intestinalis, offers a genetic approach to mimic the effects of chemical uncouplers and study the long-term consequences of altered mitochondrial respiration. mdpi.com

Pharmacological and Diet-Induced Models for Bioenergetic Perturbations

Pharmacological and diet-induced animal models are widely used to study the effects of DNP in the context of metabolic diseases and neurodegeneration. In rats with spinal cord contusion injuries, pretreatment with DNP was found to maintain mitochondrial bioenergetics, decrease reactive oxygen species, and increase white matter sparing. nih.gov In a mouse model of Huntington's disease (N171-82Q), chronic administration of a low dose of DNP improved motor function and reduced oxidative stress. mitochonpharma.com

Diet-induced obesity models in mice have been crucial for studying DNP's effects on energy homeostasis. nih.gov Research using C57BL/6J mice on a high-fat diet housed at thermoneutrality (30°C) demonstrated that DNP treatment increased energy expenditure and reduced weight gain. nih.gov These studies highlight the importance of environmental temperature in evaluating the efficacy of anti-obesity drugs that target energy expenditure. nih.gov Furthermore, in hypercholesterolemic LDL receptor knockout mice, a model for atherosclerosis, chronic low-dose DNP treatment reduced the development of atherosclerotic lesions without altering classical risk factors, suggesting a direct protective effect on the arterial wall. jst.go.jp

Animal ModelCondition/DiseaseKey Findings with DNP
Long-Evans RatsSpinal Cord InjuryMaintained mitochondrial bioenergetics, reduced ROS, increased white matter sparing. nih.gov
N171-82Q MiceHuntington's DiseaseImproved motor function, preserved neuronal markers, reduced oxidative stress. mitochonpharma.com
C57BL/6J MiceDiet-Induced ObesityIncreased energy expenditure, reduced weight gain at thermoneutrality. nih.govfrontiersin.org
LDL Receptor Knockout MiceAtherosclerosisDecreased development of atherosclerotic lesions. jst.go.jp
Sprague-Dawley RatsPharmacokineticsUsed to compare the oral pharmacokinetics of DNP versus a prodrug form. nih.gov

Computational Biology and Systems Approaches to 2,4-Dinitrophenol Action

Computational biology and systems pharmacology have emerged as powerful tools for dissecting the complex interactions of 2,4-Dinitrophenol within biological systems. These approaches allow for the simulation of DNP's effects on a systemic level, integrating data from molecular interactions to whole-organism responses.

Quantitative Systems Pharmacology (QSP) Models: QSP models are being developed to understand the pharmacokinetic and pharmacodynamic relationship of DNP. researchgate.netnih.gov These models integrate data on the compound's absorption, distribution, metabolism, and excretion to predict its concentration in various tissues over time and the resulting physiological effects. nih.gov A key aspect of these models is the characterization of DNP's nonlinear pharmacokinetics, which has been attributed to nonlinear plasma protein binding and partitioning into organs like the liver and kidney. nih.gov Such models are crucial for exploring the compound's therapeutic potential and understanding its dose-dependent effects. researchgate.netnih.gov

Molecular Dynamics Simulations: At the molecular level, computational simulations are used to investigate the interaction of DNP with mitochondrial proteins. Recent studies have focused on how DNP interacts with mitochondrial carriers like adenine nucleotide translocase (ANT) and uncoupling proteins (UCPs). mdpi.com Molecular dynamics simulations have suggested that specific amino acid residues, such as arginine 79 of ANT1, are crucial for the binding of the DNP anion, thereby enhancing its protonophoric activity. mdpi.com These in silico findings provide a structural basis for the observation that mitochondrial proteins can significantly augment DNP's uncoupling effect beyond its action on the pure lipid membrane. mdpi.com

Metabolic Network Analysis: Systems biology approaches also involve the analysis of metabolic networks to predict the downstream consequences of mitochondrial uncoupling by DNP. By modeling the flux through various metabolic pathways, researchers can understand how cells adapt to the decreased efficiency of ATP production. This includes predicting shifts in glucose and fatty acid metabolism as the cell increases its metabolic rate to compensate for the energy deficit. bionity.commdpi.com These models can help to explain the systemic effects of DNP, such as increased basal metabolic rate. wikipedia.org

Table 1: Computational Approaches in 2,4-Dinitrophenol Research
Computational ApproachFocus of InvestigationKey Findings/ApplicationsRelevant Research Context
Quantitative Systems Pharmacology (QSP)Whole-body pharmacokinetics and pharmacodynamics of DNP.Characterization of nonlinear pharmacokinetics; prediction of tissue distribution and dose-response relationships. nih.govDrug development and understanding systemic effects. researchgate.netnih.gov
Molecular Dynamics (MD) SimulationsInteraction of DNP with mitochondrial proteins like ANT and UCPs.Identification of key amino acid residues (e.g., Arginine 79 in ANT1) involved in DNP binding and activity. mdpi.comElucidating the molecular mechanism of protein-mediated uncoupling. mdpi.com
Metabolic Network AnalysisCellular metabolic response to DNP-induced uncoupling.Prediction of shifts in substrate utilization (glucose, fatty acids) to compensate for reduced ATP efficiency. bionity.commdpi.comUnderstanding the increase in basal metabolic rate. wikipedia.org

Development and Optimization of Experimental Protocols for Mitochondrial Uncoupling Studies

The investigation of mitochondrial uncoupling by DNP relies on robust and optimized experimental protocols. The development of these methods has progressed from traditional techniques to sophisticated high-throughput screening assays. The use of 2,4-Dinitrophenol-UL-14C is particularly valuable in specific protocols for tracing the molecule's uptake, distribution, and binding.

High-Throughput Screening (HTS) Assays: The need to screen large libraries of compounds for mitochondrial toxicity has driven the development of HTS assays. nih.govacs.org These assays often utilize cell lines, such as HepG2, in multi-well plates to measure parameters like mitochondrial membrane potential. acs.org Quantitative HTS (qHTS) platforms allow for the testing of thousands of chemicals over a range of concentrations to identify those that disrupt mitochondrial function. acs.org Such screens have successfully identified known mitochondrial toxicants and novel uncouplers. nih.gov

Extracellular Flux Analysis: The Seahorse XF Analyzer has become a cornerstone for studying mitochondrial function in real-time. evotec.comresearchgate.net This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of living cells, providing a detailed picture of cellular bioenergetics. evotec.comcardiff.ac.uk The "Mito Stress Test" is a standard protocol that uses sequential injections of mitochondrial inhibitors (like oligomycin) and uncouplers (like DNP or FCCP) to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, proton leak, and maximal respiration. evotec.comnih.gov Optimization of these protocols is critical, as factors like cell seeding density, media composition, and inhibitor concentrations can significantly impact the results. researchgate.net In some experimental systems, DNP has been noted to be less toxic than FCCP. cardiff.ac.uk

Use of Radiolabeled 2,4-Dinitrophenol-UL-14C: The synthesis of 2,4-Dinitrophenol-UL-14C allows for its use as a tracer in various experimental paradigms. osti.gov

Uptake and Distribution Studies: 14C-labeled DNP has been used to study the uptake and translocation of compounds in biological systems, such as in plants, where it can act as a metabolic inhibitor to differentiate between active and passive transport mechanisms. scirp.orgsemanticscholar.org In animal models, it can be used to trace the distribution of DNP into different tissues and subcellular compartments.

Binding Assays: Radiolabeled DNP is invaluable for studying its binding to proteins. For instance, it can be used in reconstitution experiments with purified mitochondrial proteins to quantify binding affinity and stoichiometry. scispace.com

Metabolic Fate Studies: Tracing the 14C label allows researchers to follow the biotransformation of DNP into its metabolites, such as 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol (B85986). wikipedia.org This is crucial for a complete understanding of its pharmacokinetics.

Table 2: Key Experimental Protocols for Mitochondrial Uncoupling Studies with DNP
Experimental ProtocolPrincipleKey Parameters MeasuredRelevance of 2,4-DNP / 2,4-DNP-UL-14C
Seahorse XF Mito Stress TestReal-time measurement of cellular oxygen consumption and extracellular acidification. evotec.comBasal Respiration, Maximal Respiration, ATP Production, Proton Leak, Spare Respiratory Capacity. evotec.comresearchgate.netDNP is used as a chemical uncoupler to induce maximal respiration. evotec.comacs.org
High-Throughput Screening (HTS)Automated assays to test large compound libraries for effects on mitochondrial membrane potential or viability. acs.orggoogle.comChanges in fluorescence intensity, cell viability.DNP serves as a positive control for mitochondrial uncoupling activity. nih.gov
Isolated Mitochondria RespirometryMeasurement of oxygen consumption in isolated mitochondria using an oxygen electrode.Respiratory Control Ratio (RCR), ADP/O Ratio, Substrate-specific respiration. diva-portal.orgDNP is used to study proton leak and the maximal capacity of the electron transport chain. diva-portal.org
Radiolabel Tracer StudiesTracking the movement and transformation of 14C-labeled DNP. osti.govUptake kinetics, tissue distribution, protein binding, metabolic pathways. scirp.orgsemanticscholar.org2,4-Dinitrophenol-UL-14C allows for precise quantification of the compound and its derivatives in biological samples. osti.govnih.gov

Emerging Research Directions and Future Perspectives in 2,4 Dinitrophenol Studies

Exploration of Specific Molecular Targets Beyond Proton Shuttling Mechanism

While the primary mechanism of 2,4-Dinitrophenol (B41442) (DNP) is its action as a protonophore that dissipates the mitochondrial proton gradient, emerging research is delving into more specific molecular interactions that may contribute to its diverse biological effects. wikipedia.orgcureffi.org The classical view posits that DNP shuttles protons across the inner mitochondrial membrane, uncoupling oxidative phosphorylation from ATP synthesis and leading to energy dissipation as heat. wikipedia.orgcureffi.org However, this model may not fully account for the breadth of cellular responses observed.

Recent studies suggest that DNP's effects might not be solely attributable to its proton shuttling activity within the lipid bilayer of the mitochondrial membrane. mdpi.com There is growing evidence for the involvement of mitochondrial proteins as mediators or enhancers of DNP's uncoupling action. For instance, the adenine (B156593) nucleotide translocase (ANT) and uncoupling proteins (UCPs) have been implicated in facilitating DNP-mediated proton transport. mdpi.comnih.gov The sensitivity of DNP's uncoupling effect to carboxyatractyloside, a specific inhibitor of ANT, points towards a direct or indirect interaction with this protein. mdpi.com Furthermore, studies using recombinant ANT1 and UCP1-UCP3 have demonstrated that these proteins significantly enhance the protonophoric activity of DNP. mdpi.comnih.gov Site-directed mutagenesis and molecular dynamics simulations have even identified specific amino acid residues, such as arginine 79 of ANT1, as being crucial for this interaction. mdpi.com

Beyond the mitochondria, the pleiotropic effects of DNP, including the induction of neurotrophic growth factors, suggest that its influence extends to cellular signaling pathways. nih.gov These non-genomic effects, initiated by the alteration of the mitochondrial membrane potential, can cascade into genomic changes through second messenger systems like cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.com The observation that DNP can inhibit efflux pumps in multidrug-resistant bacteria further highlights its potential for interacting with a variety of protein targets, a mechanism that is still not fully understood. biorxiv.orgbiorxiv.org These findings collectively challenge the traditional view of DNP as a simple chemical uncoupler and open up new avenues for research into its specific molecular targets.

Development of Targeted Mitochondrial Uncouplers for Research Probes

The inherent risks associated with the systemic and unregulated action of classical uncouplers like DNP have spurred the development of targeted mitochondrial uncouplers. cureffi.org These novel compounds are designed to deliver the uncoupling effect to specific tissues or even individual mitochondria within a cell, thereby offering greater precision and potentially a wider therapeutic window for research and clinical applications. nih.govacs.org

One promising strategy involves attaching a targeting moiety to the uncoupler. For example, the lipophilic triphenylphosphonium (TPP) cation has been used to deliver molecules specifically to mitochondria. acs.org A notable example is MitoPhotoDNP, a compound that couples DNP to a TPP cation via a photocleavable linker. acs.org This allows for the controlled release of DNP within selected mitochondria upon specific irradiation, enabling researchers to study the effects of uncoupling with high spatial and temporal resolution. acs.org

Another approach focuses on developing novel uncoupling molecules with improved pharmacokinetic properties and tissue specificity. aacrjournals.org Compounds like BAM15 have emerged as promising alternatives, demonstrating efficacy in enhancing fatty acid oxidation and reducing oxidative stress with better tolerability than traditional uncouplers. mdpi.com The development of liver-targeted mitochondrial uncoupling agents is also an active area of research, aiming to address metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). nih.gov Furthermore, prodrug strategies are being explored, where an inactive form of DNP is administered and then metabolized to its active form in a specific target tissue, such as the liver. wikipedia.orgmdpi.com These advancements in developing targeted uncouplers are providing researchers with sophisticated tools to dissect the intricate roles of mitochondrial metabolism in health and disease.

Integration of Multi-Omics Data for Comprehensive Understanding of 2,4-Dinitrophenol's Biological Role

To unravel the complex and pleiotropic effects of 2,4-Dinitrophenol, researchers are increasingly turning to multi-omics approaches. windows.net This integrative strategy combines data from various "omes"—such as the genome, transcriptome, proteome, and metabolome—to construct a holistic view of the cellular and systemic responses to DNP. frontlinegenomics.com Analyzing a single omics dataset in isolation can provide valuable but often correlational insights. windows.net By contrast, multi-omics analysis allows for the identification of causal relationships and the elucidation of complex biological pathways affected by DNP. nih.gov

For instance, transcriptomics (RNA-Seq) can reveal changes in gene expression patterns following DNP treatment, while proteomics can identify alterations in protein abundance and post-translational modifications. frontlinegenomics.com Metabolomics, the large-scale study of small molecules, can provide a direct readout of the metabolic state of a cell or organism. bcm.edu When integrated, these datasets can paint a comprehensive picture of how DNP-induced mitochondrial uncoupling reverberates through various cellular processes.

The application of multi-omics is particularly relevant for understanding the therapeutic potential of DNP in complex diseases like cancer and neurodegenerative disorders. nih.govnih.gov For example, in cancer research, integrating genomic and transcriptomic data can help identify specific cancer subtypes that are more susceptible to the metabolic stress induced by DNP. mdpi.com In the context of neurodegeneration, multi-omics can shed light on how DNP's modulation of mitochondrial function influences neuronal survival and plasticity. nih.gov The challenge lies in the sophisticated bioinformatics and computational tools required to analyze and interpret these large and complex datasets. nih.gov However, the potential to generate novel, testable hypotheses and to identify biomarkers for predicting response to DNP-based therapies makes multi-omics an indispensable tool in modern DNP research. windows.net

Refinement of Isotopic Tracing and Advanced Imaging Technologies for Uncoupling Dynamics

The use of isotopically labeled compounds, such as 2,4-Dinitrophenol-UL-14C, is fundamental to understanding the pharmacokinetics and metabolic fate of DNP. guidechem.com The carbon-14 (B1195169) label allows for precise tracking and quantification of the compound's distribution, metabolism, and excretion in biological systems. guidechem.com This information is crucial for determining its mechanism of action and for developing safer and more effective therapeutic strategies.

Isotopic tracing studies, often coupled with techniques like mass spectrometry, can elucidate the metabolic pathways affected by DNP. For example, tracing the flow of 14C-labeled substrates like glucose or pyruvate (B1213749) in the presence of DNP can reveal shifts in cellular metabolism, such as an increased reliance on glycolysis when oxidative phosphorylation is uncoupled. researchgate.net

In parallel with isotopic tracing, advanced imaging technologies are providing unprecedented insights into the dynamics of mitochondrial uncoupling in real-time and at high resolution. Techniques like fluorescence microscopy, using potential-sensitive dyes such as tetramethylrhodamine (B1193902) ethyl ester (TMRE), allow for the visualization of changes in mitochondrial membrane potential in living cells. acs.org This enables researchers to observe the immediate effects of DNP on mitochondrial energization and to study the heterogeneity of responses among individual mitochondria.

The combination of isotopic tracing with 2,4-Dinitrophenol-UL-14C and advanced imaging techniques offers a powerful approach to studying the dynamic processes of mitochondrial uncoupling. These methods can help to answer key questions about the tissue-specific effects of DNP, its subcellular localization, and the precise mechanisms by which it alters cellular bioenergetics.

Unanswered Questions and Novel Hypotheses in 2,4-Dinitrophenol's Fundamental Biological Role

Despite decades of research, many questions surrounding the fundamental biological role of 2,4-Dinitrophenol remain unanswered. The classical view of DNP as a simple protonophore is being challenged by findings that suggest more complex and specific interactions with cellular components. cureffi.orgmdpi.com This has led to the formulation of novel hypotheses that are driving the next wave of DNP research.

One of the key unanswered questions is the full extent of DNP's molecular targets. While the interaction with mitochondrial proteins like ANT and UCPs is an active area of investigation, the possibility of other, as-yet-unidentified targets cannot be excluded. mdpi.com The diverse physiological effects of DNP, from its influence on neurotrophic factors to its potential as an antimicrobial agent, suggest a broader range of molecular interactions than previously appreciated. nih.govbiorxiv.org

Another area of active inquiry is the precise mechanism by which mild mitochondrial uncoupling can be beneficial in certain pathological conditions. The hypothesis that a slight reduction in mitochondrial membrane potential can decrease the production of reactive oxygen species (ROS) and protect against oxidative stress-related damage is a central theme in current research. nih.gov However, the optimal level of uncoupling and the specific cellular contexts in which this protective effect occurs are still being defined.

Furthermore, the long-term consequences of sustained mitochondrial uncoupling are not fully understood. While short-term studies have shown promising results in models of various diseases, the potential for adaptive responses and off-target effects over longer periods needs to be carefully evaluated. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.